molecular formula C25H26N4O3S2 B11200561 N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide

Cat. No.: B11200561
M. Wt: 494.6 g/mol
InChI Key: HOQPQMLROYLEQC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin core fused with a dihydrothiazole ring. Key structural elements include:

  • Substituents:
    • 2-Ethyl-6-methylphenyl group: Attached via an acetamide linkage, influencing steric bulk and lipophilicity.
    • Ethylthio group: A sulfur-containing substituent at position 2, which may enhance metabolic stability.
    • p-Tolyl group: A para-methyl-substituted aromatic ring at position 6, modulating electronic properties and π-π interactions.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide

InChI

InChI=1S/C25H26N4O3S2/c1-5-17-9-7-8-16(4)20(17)26-19(30)14-28-22-21(34-24(27-22)33-6-2)23(31)29(25(28)32)18-12-10-15(3)11-13-18/h7-13H,5-6,14H2,1-4H3,(H,26,30)

InChI Key

HOQPQMLROYLEQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)SC(=N3)SCC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives from the Journal of Applied Pharmaceutical Science (2019) .

Key Observations :

Core Structure :

  • The target compound’s thiazolo[4,5-d]pyrimidin core is more rigid and electronically diverse than the dihydropyrimidin cores of compounds 5.6, 5.12, and 5.13. This rigidity may enhance binding specificity in biological targets .

Substituent Effects: Electron-Withdrawing Groups: Compound 5.6 (2,3-dichlorophenyl) exhibits the highest yield (80%), likely due to enhanced reactivity of the chloro-substituted aryl group during alkylation . Electron-Donating Groups: The target compound’s p-tolyl group (methyl donor) and compounds 5.12/5.15 (benzyl/phenoxy) may improve solubility but reduce electrophilicity compared to chloro-substituted derivatives .

Physical Properties: Melting points correlate with substituent polarity: dichlorophenyl (5.6, 230–232°C) > phenoxy-phenyl (5.15, 224–226°C) > benzyl (5.12, 196–198°C). The target compound’s melting point is unreported but expected to align with its bulky aromatic groups.

Table 2: Selected NMR Data (δ, ppm)

Compound NHCO Signal (δ) SCH2 Signal (δ) CH3 Signal (δ) Aromatic Protons (δ)
5.6 10.10 (s) 4.12 (s) 2.19 (s) 7.82 (d), 7.41–7.28 (m)
5.12 10.01 (t) 4.11 (s) 2.18 (s) 7.60–7.27 (m), 7.05 (t)
5.15 10.08 (s) 4.08 (s) 2.21 (s) 7.75–7.55 (m), 7.40–7.29 (m)
  • NHCO Signals : Downfield shifts (~10 ppm) confirm hydrogen bonding in all derivatives.
  • SCH2 Signals : Consistent integration (~4.1 ppm) across compounds indicates minimal steric perturbation from substituents .
  • Aromatic Protons: Dichlorophenyl (5.6) shows distinct deshielding (7.82 ppm) due to electron-withdrawing effects, while benzyl/phenoxy derivatives exhibit complex splitting patterns .

Research Findings and Implications

  • Bioactivity Potential: While the target compound’s bioactivity is uncharacterized, analogs like 5.6 (dichlorophenyl) have shown antimicrobial activity in prior studies, suggesting that the thioacetamide moiety and aromatic substituents are critical for interaction with biological targets .
  • Structure-Activity Relationship (SAR) :
    • Lipophilicity : The p-tolyl group in the target compound may enhance membrane permeability compared to polar dichlorophenyl derivatives.
    • Steric Effects : The 2-ethyl-6-methylphenyl group could hinder binding to flat enzymatic pockets, unlike smaller substituents in 5.12/5.15 .

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